molecular formula C16H22BrNO3 B7053962 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide

Cat. No.: B7053962
M. Wt: 356.25 g/mol
InChI Key: WAIVQBZTXMZAQM-UHFFFAOYSA-N
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Description

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom, a cyclohexyl group, a hydroxyethyl group, and a methoxy group attached to a benzamide core. This compound is of interest due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Amidation: Formation of the benzamide core by reacting the brominated benzene with an appropriate amine.

    Hydroxyethylation: Introduction of the hydroxyethyl group.

    Methoxylation: Introduction of the methoxy group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and automated control systems to monitor and adjust reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyethyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-4-methoxybenzamide
  • 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzenesulfonamide

Uniqueness

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties compared to similar compounds. The presence of the methoxy group at the 2-position and the hydroxyethyl group at the N-position can significantly influence its reactivity and interactions.

Properties

IUPAC Name

4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-21-15-9-12(17)7-8-13(15)16(20)18-10-14(19)11-5-3-2-4-6-11/h7-9,11,14,19H,2-6,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIVQBZTXMZAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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